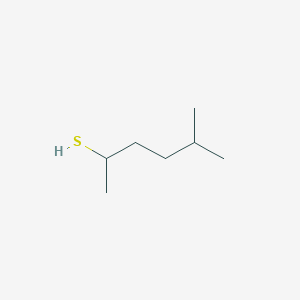

5-Methylhexane-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16S |

|---|---|

Molecular Weight |

132.27 g/mol |

IUPAC Name |

5-methylhexane-2-thiol |

InChI |

InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 |

InChI Key |

NLMTWSIPPXEZJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylhexane 2 Thiol

Nucleophilic Substitution Reactions in Thiol Synthesis

Nucleophilic substitution remains a cornerstone of C-S bond formation. For a secondary thiol like 5-methylhexane-2-thiol (B6260967), controlling regioselectivity and minimizing side reactions are paramount.

A robust and widely utilized method for converting alcohols to thiols involves the use of thiourea (B124793). ias.ac.inlibretexts.org This approach avoids the direct use of corrosive and hazardous hydrogen sulfide (B99878). The synthesis of this compound via this route commences with the corresponding alcohol, 5-methylhexan-2-ol.

The reaction proceeds in two main steps:

Formation of an Isothiouronium Salt : The alcohol (5-methylhexan-2-ol) is treated with thiourea in the presence of a strong acid, typically a hydrogen halide like hydrobromic acid (HBr). ias.ac.in The acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). Thiourea then acts as a nucleophile, attacking the secondary carbocation or participating in an SN2-type displacement to form an S-alkylisothiouronium salt. libretexts.orgchemistrysteps.com Using HBr is often more effective than HCl, which may require prolonged reflux times and result in lower yields. ias.ac.in

Hydrolysis : The resulting alkylisothiouronium salt is subsequently hydrolyzed under basic conditions, for example, with an aqueous solution of sodium hydroxide. This step cleaves the C-S bond of the intermediate, liberating the desired this compound. chemistrysteps.comlibretexts.org

This method is advantageous as thiourea is an inexpensive and stable reagent, and the process generally produces high yields of the target thiol with minimal formation of the corresponding dialkyl sulfide, a common byproduct in other methods. ias.ac.inlibretexts.org

The direct alkylation of a sulfur nucleophile with a suitable alkyl halide is a fundamental strategy for thiol synthesis. libretexts.orgresearchgate.net To synthesize this compound, a precursor such as 2-bromo-5-methylhexane (B2365950) or 2-chloro-5-methylhexane (B12641342) would be employed.

The most common sulfur nucleophiles for this transformation are the hydrosulfide (B80085) anion (-SH) and thiourea.

Using Sodium Hydrosulfide (NaSH) : In this S_N2 reaction, the hydrosulfide ion directly displaces the halide from 2-halo-5-methylhexane. chemistrysteps.com A significant challenge with this method is that the product thiol is itself a potent nucleophile after deprotonation. It can react with another molecule of the alkyl halide to form the symmetric sulfide, bis(5-methylhexan-2-yl) sulfide, as a major byproduct. libretexts.orgchemistrysteps.com To suppress this secondary reaction, a large excess of sodium hydrosulfide is often used. chemistrysteps.com

Using Thiourea : As in the alcohol route, thiourea can be used as the sulfur source in a reaction with the alkyl halide. libretexts.orglibretexts.org The reaction first forms the S-(5-methylhexan-2-yl)isothiouronium salt, which is then hydrolyzed with a base to yield this compound. libretexts.orglibretexts.org This two-step approach is often preferred because it effectively prevents the formation of the sulfide byproduct that plagues the direct hydrosulfide method. libretexts.org

| Parameter | Thiourea-Mediated Route (from Alcohol) | Alkylation Route (from Halide) |

| Precursor | 5-Methylhexan-2-ol | 2-Bromo-5-methylhexane |

| Sulfur Reagent | Thiourea | Sodium Hydrosulfide or Thiourea |

| Key Intermediate | S-(5-methylhexan-2-yl)isothiouronium salt | Thiolate anion (transient) or Isothiouronium salt |

| Primary Advantage | Good yields, avoids halide synthesis | Direct conversion of halides |

| Primary Challenge | Requires strong acid activation | Sulfide byproduct formation (with NaSH) |

Green Chemistry and Sustainable Synthesis Considerations for Branched Thiols

Modern synthetic chemistry places increasing emphasis on sustainability. The synthesis of this compound can be made more environmentally friendly by considering several green chemistry principles.

Use of Greener Solvents : Traditional thiol syntheses often use volatile organic solvents. Research has focused on replacing these with greener alternatives. For example, the alkylation of thiols has been successfully carried out in water, which serves as a non-toxic and non-flammable medium. jmaterenvironsci.com Other innovative solvents like deep eutectic solvents are also being explored for thiol-ene reactions. rsc.org

Atom Economy and One-Pot Syntheses : The thiourea route is inherently atom-economical. Designing one-pot procedures, where the starting material is converted to the final product in a single reactor without isolating intermediates, can significantly reduce solvent waste and energy consumption. semanticscholar.org For instance, a one-pot synthesis of sulfides from benzyl (B1604629) bromides using potassium thioacetate (B1230152) has been reported, highlighting a thiol-free approach that is greener and avoids the malodorous nature of thiols. semanticscholar.org

Catalytic and Milder Conditions : The development of catalytic systems can reduce the need for stoichiometric reagents. For example, zinc triflate has been used as a catalyst for the synthesis of thioethers from thiols and benzylic alcohols, presenting a greener alternative to traditional methods. researchgate.net Photochemical methods, such as the thiol-ene reaction, can also provide rapid and efficient bioconjugation under mild, often solvent-free or aqueous conditions. rsc.orgnih.gov

Optimization and Scale-Up Methodologies in this compound Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization and consideration of process safety and economics.

Reaction Condition Optimization : For the synthesis of a secondary thiol like this compound, yields can be sensitive to reaction parameters. In the thiourea route, the choice of acid (HBr over HCl) and control of temperature are critical to maximize the yield of the isothiouronium salt and prevent side reactions like elimination, which is a competing pathway for secondary substrates. ias.ac.in The concentration of reagents and reaction time must be optimized to ensure complete conversion while minimizing byproduct formation.

Minimizing Byproducts : The formation of bis(5-methylhexan-2-yl) sulfide is a key issue in alkylation reactions using hydrosulfide. Optimization would involve adjusting the stoichiometry (excess nucleophile) and reaction conditions to favor the desired S_N2 product over the secondary reaction. libretexts.orgchemistrysteps.com

Purification and Handling : Thiols are known for their potent and unpleasant odors. On a large scale, this necessitates specialized handling equipment, such as closed-system reactors and scrubbers, to contain volatile emissions. Purification methods like distillation must be designed to handle these compounds safely and efficiently.

Economic Feasibility : The cost and availability of starting materials are crucial for scale-up. 5-methylhexan-2-ol is a readily available precursor derived from the hydroformylation of isohexenes. This makes the thiourea route from the alcohol an economically attractive option for large-scale synthesis.

| Optimization Factor | Consideration for this compound Synthesis |

| Reagent Choice | HBr is generally superior to HCl for the thiourea-alcohol route. ias.ac.in Thiourea is preferred over NaSH to avoid sulfide byproducts. libretexts.org |

| Reaction Temperature | Must be controlled to balance reaction rate against elimination side reactions, especially for a secondary substrate. |

| Stoichiometry | An excess of the sulfur nucleophile (e.g., NaSH) can suppress dialkyl sulfide formation. chemistrysteps.com |

| Process Safety | Containment of malodorous thiol and byproducts is critical for scale-up. |

| Downstream Processing | Efficient purification (e.g., distillation) is needed to isolate the product from unreacted starting materials and byproducts. |

Catalyst and Initiator System Selection

The selection of an appropriate catalyst or initiator is paramount in the synthesis of this compound, as it dictates the reaction mechanism and, consequently, the reaction's efficiency and selectivity. acs.org

Free-Radical Initiators:

The free-radical pathway is a common and effective method for the anti-Markovnikov hydrothiolation of alkenes. thieme-connect.de This process relies on the generation of a thiyl radical, which then propagates the reaction. Initiation can be achieved through thermal or photochemical means.

Thermal Initiators: Azo compounds, such as azobisisobutyronitrile (AIBN), are frequently used as thermal initiators. ambeed.com Upon heating, AIBN decomposes to form radicals that can abstract a hydrogen atom from a thiol, generating the reactive thiyl radical. However, the choice of initiator is crucial, as some, like AIBN, may lead to side reactions and a less homogeneous product depending on the specific thiol and alkene used. ambeed.com Aromatic thiols have been suggested to give better results with AIBN. ambeed.com

Photoinitiators: Photochemical initiation offers a milder alternative to thermal methods, often proceeding at room temperature. researchgate.net Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), generate radicals upon exposure to UV light. ambeed.com These radicals then initiate the thiol-ene reaction. Recent advancements have also demonstrated catalyst-free protocols using purple light (around 390 nm) to promote the anti-Markovnikov addition of thiols to alkenes, offering a more sustainable approach. researchgate.net

| Initiator Type | Example(s) | Initiation Method | Key Characteristics |

| Thermal Initiator | Azobisisobutyronitrile (AIBN) | Heating | Can lead to side reactions; may require specific thiol structures for optimal results. ambeed.com |

| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Irradiation | Allows for reaction at milder temperatures; generally provides good control. ambeed.com |

| Light (Catalyst-Free) | Purple LED (390 nm) | Light Irradiation | Sustainable, catalyst-free method for anti-Markovnikov addition. researchgate.net |

Nucleophilic Catalysts:

The thiol-ene reaction can also proceed via a nucleophilic mechanism, often referred to as a thiol-Michael addition, particularly when the alkene is electron-deficient. For unactivated alkenes like 5-methyl-1-hexene (B1630410), a strong nucleophile or base is typically required to deprotonate the thiol to a more reactive thiolate anion.

Base Catalysts: A variety of bases can catalyze the nucleophilic addition of thiols. These include organic bases such as primary, secondary, and tertiary amines (e.g., triethylamine), as well as stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and mechanism, with tertiary amines generally acting as base catalysts and tertiary phosphines acting as nucleophilic initiators. wikipedia.org

Nucleophilic Initiators: In this variation, the catalyst directly participates in the reaction as a nucleophile to activate the alkene. While more common for activated alkenes, certain conditions can promote this pathway for unactivated alkenes.

| Catalyst Type | Example(s) | Mechanism | Key Characteristics |

| Base Catalyst | Triethylamine, DBU | Base-catalyzed Michael Addition | Deprotonates the thiol to form a reactive thiolate; effective for generating the nucleophile. wikipedia.org |

| Nucleophilic Initiator | Tertiary Phosphines | Nucleophilic Initiation | The catalyst acts as a nucleophile to activate the alkene. wikipedia.org |

Control of Reaction Conditions for Purity and Yield Enhancement

To achieve high purity and yield of this compound, careful control of reaction conditions is essential. These parameters include temperature, solvent, and reactant concentrations.

Reaction Temperature:

The optimal temperature for the synthesis of this compound depends on the chosen initiation method.

Photochemically initiated reactions can often be carried out at room temperature, which helps to minimize side reactions and improve the selectivity of the process. researchgate.net

Thermally initiated reactions, by their nature, require elevated temperatures to induce the decomposition of the initiator (e.g., AIBN). ambeed.com The specific temperature will depend on the half-life of the chosen initiator.

Solvent Selection:

The choice of solvent can significantly impact the reaction rate and selectivity.

A variety of organic solvents can be used, including dichloromethane (B109758) and toluene. ambeed.comresearchgate.net The selection often depends on the solubility of the reactants and the chosen initiator or catalyst.

Solvent-free conditions are also a possibility and represent a greener alternative by reducing waste.

Notably, water has been shown to promote the highly selective anti-Markovnikov addition of thiols to unactivated alkenes at room temperature without the need for any other additives. This approach is not only environmentally friendly but can also lead to faster reaction times compared to reactions in non-polar organic solvents.

Reactant Concentration and Stoichiometry:

The relative concentrations of the reactants, 5-methyl-1-hexene and the thiol source (such as thioacetic acid followed by hydrolysis, or hydrogen sulfide), can influence the reaction outcome. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate the purification process. For instance, in some photochemical protocols, an excess of the thiol is used. researchgate.net

Purification Techniques:

After the reaction is complete, the desired this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst or initiator residues, and any byproducts. Standard purification techniques such as distillation or column chromatography are typically employed to obtain the final product in high purity.

| Parameter | Condition | Impact on Purity and Yield |

| Temperature | Room Temperature (Photochemical) or Elevated (Thermal) | Lower temperatures can reduce side reactions, enhancing purity. researchgate.net |

| Solvent | Dichloromethane, Toluene, Water, or Solvent-Free | Water can promote selectivity and increase reaction rates; solvent-free conditions offer a green alternative. |

| Reactant Ratio | Stoichiometric or Excess Thiol | An excess of thiol can drive the reaction to completion but may require more rigorous purification. researchgate.net |

| Purification | Distillation, Chromatography | Essential for removing impurities and isolating the pure this compound. |

Mechanistic Investigations of 5 Methylhexane 2 Thiol Reactivity

Fundamental Nucleophilic Characteristics of the Thiol Group

The thiol group (-SH) of 5-methylhexane-2-thiol (B6260967) exhibits potent nucleophilic properties, largely due to the high electron density on the sulfur atom. creative-proteomics.com This characteristic renders it reactive in a variety of chemical transformations. creative-proteomics.com

Thiols are more acidic than their alcohol counterparts, a property attributed to the greater polarizability of the sulfur atom. masterorganicchemistry.com Deprotonation of a thiol leads to the formation of a thiolate anion (RS⁻), which is a powerful nucleophile. masterorganicchemistry.comnih.gov This process is typically achieved using a base. masterorganicchemistry.comnsf.gov The resulting thiolate is a key intermediate in many reactions, including nucleophilic substitution and addition. masterorganicchemistry.comnsf.gov The nucleophilicity of the thiolate is enhanced compared to the corresponding thiol. nih.gov

The formation of the thiolate anion is a critical step that precedes many of the reactions discussed below, as it is a much stronger nucleophile than the neutral thiol.

Thiolates, such as the one derived from this compound, are excellent nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comchemistryscore.com In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. masterorganicchemistry.comprezi.com This process results in the formation of a new carbon-sulfur bond. masterorganicchemistry.com

A common example is the reaction of a thiolate with an alkyl halide, which proceeds via an SN2 mechanism to form a thioether (sulfide). masterorganicchemistry.comlibretexts.org This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com The use of a strong base is first required to deprotonate the thiol to form the more nucleophilic thiolate. masterorganicchemistry.com A key advantage of using thiolates in SN2 reactions is that they are generally less basic than alkoxides, which minimizes competing elimination (E2) reactions. masterorganicchemistry.com

| Reactant Type | Reaction | Product | Mechanism |

| Alkyl Halide | Nucleophilic Substitution | Thioether | SN2 |

| Alkyl Tosylate | Nucleophilic Substitution | Thioether | SN2 |

Oxidative Chemistry and Disulfide Bond Formation

The thiol group of this compound is susceptible to oxidation. masterorganicchemistry.com A common and biologically significant oxidative reaction is the formation of a disulfide bond (S-S). libretexts.orglibretexts.org This reaction involves the coupling of two thiol molecules, resulting in the formation of a disulfide and the loss of two hydrogen atoms. libretexts.org This interconversion between a dithiol and a disulfide is a redox reaction, with the disulfide being the oxidized form. libretexts.orglibretexts.org

Various oxidizing agents, such as bromine and iodine, can facilitate this conversion. wikipedia.org The process can also be reversed, with the disulfide being reduced back to two thiol molecules using a reducing agent like zinc and acid. libretexts.org In biological systems, this thiol-disulfide interchange is a crucial process, often mediated by coenzymes like glutathione (B108866) (GSH). libretexts.orglibretexts.orglibretexts.org Disulfide exchange reactions proceed through a series of SN2-like events where sulfur atoms act as both nucleophile and leaving group. libretexts.orglibretexts.org

The thiol group can also be oxidized to other sulfur-containing functional groups, including sulfenic (R-S-OH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.govnih.gov

| Oxidizing Agent | Product |

| Bromine (Br₂) | Disulfide |

| Iodine (I₂) | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Sulfenic acid, Sulfinic acid, Sulfonic acid |

Radical Reaction Mechanisms involving this compound

Thiols like this compound can participate in radical reactions, primarily through the formation of a thiyl radical (RS•). wikipedia.org

Thiyl radicals are readily generated from thiols because the S-H bond is significantly weaker than a C-H bond. wikipedia.org This can be achieved through hydrogen-atom abstraction from the thiol by an initiator, such as azobisisobutyronitrile (AIBN), or through photolysis. wikipedia.orgnih.gov Once formed, the thiyl radical can participate in various reactions. nih.gov

A prominent example is the thiol-ene reaction, which is the addition of a thiol across a double bond (alkene). wikipedia.orgsci-hub.se This reaction proceeds via a free-radical chain mechanism. wikipedia.orgalfa-chemistry.com The process is initiated by the formation of a thiyl radical. sci-hub.se This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.orgsci-hub.se This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the thioether product. wikipedia.orgsci-hub.se

Thiol-ene reactions can be initiated by heat or light (photochemically). wikipedia.orgtaylorandfrancis.com These "click chemistry" reactions are valued for their high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.orgtaylorandfrancis.com

Besides the radical pathway, thiol additions to electron-deficient alkenes can also proceed through a nucleophilic pathway known as the thiol-Michael addition. taylorandfrancis.comnih.gov This reaction is typically catalyzed by a base or a nucleophile. taylorandfrancis.com The base deprotonates the thiol to form the highly nucleophilic thiolate anion, which then adds to the electron-deficient double bond (a Michael acceptor). nsf.govalfa-chemistry.com The resulting intermediate is then protonated to yield the final thioether product. nsf.govalfa-chemistry.com Photochemical methods have been developed to trigger these reactions using photolabile catalysts, allowing for spatial and temporal control. rsc.orgacs.orgacs.org

| Reaction Type | Initiator/Catalyst | Key Intermediate | Product |

| Radical Thiol-Ene | Light, Heat, Radical Initiator | Thiyl Radical | Thioether (anti-Markovnikov) |

| Thiol-Michael Addition | Base, Nucleophile | Thiolate Anion | Thioether |

Kinetic and Thermodynamic Analyses of Reaction Systems

In reactions such as the thiol-Michael addition, the nature of the thiol (primary, secondary, or tertiary) can significantly influence the reaction kinetics and the rate-determining step. nsf.govacs.org For instance, in the addition of thiols to alkenes, the reaction generally proceeds via a two-step mechanism: nucleophilic attack of the thiolate anion on the alkene to form a carbanionic intermediate, followed by protonation of the intermediate.

The rate of these steps can be influenced by several factors:

Acidity of the Thiol (pKa): The ease of formation of the reactive thiolate anion is dependent on the thiol's pKa. Generally, more acidic thiols will form the thiolate more readily.

Nucleophilicity of the Thiolate: The reactivity of the thiolate anion as a nucleophile is crucial. Electronic effects from the alkyl chain can influence this property.

Steric Hindrance: The bulky nature of the alkyl group around the sulfur atom can impede its approach to the electrophile. As a secondary thiol, this compound presents more steric hindrance than a primary thiol.

Kinetic studies on analogous systems have shown that the rate-determining step can shift depending on the structure of the reactants. nsf.gov For some systems, the nucleophilic attack (propagation) is the slow step, while for others, the proton transfer (chain transfer) is rate-limiting. nsf.govacs.org For example, when reacting with certain alkenes, secondary thiols have been observed to react faster than primary thiols due to the increased reactivity of the secondary thiolate anion. nsf.govacs.org However, with more sterically hindered alkenes, the rates become more comparable as steric effects start to dominate. nsf.govacs.org

To illustrate the potential kinetic behavior of this compound as a representative secondary thiol, a hypothetical comparison of reaction rates is presented in the table below, based on general findings for thiol-Michael reactions.

| Reactant System (Hypothetical) | Thiol Type | Relative Rate | Likely Rate-Determining Step | Dominant Factor |

| Less Hindered Alkene | Primary Thiol | 1.0 | Propagation | Electronic |

| This compound (Secondary) | 1.6 | Propagation | Electronic | |

| Tertiary Thiol | < 1.0 | Propagation | Steric | |

| More Hindered Alkene | Primary Thiol | 1.0 | Propagation/Chain Transfer | Steric/Electronic |

| This compound (Secondary) | ~1.0 | Propagation/Chain Transfer | Steric/Electronic | |

| Tertiary Thiol | << 1.0 | Propagation | Steric |

This table is illustrative and based on general trends observed for primary, secondary, and tertiary thiols in thiol-Michael reactions. nsf.govacs.org Specific rates for this compound would require experimental determination.

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of this compound reactivity, isotopes of hydrogen (deuterium, D) and sulfur (³⁴S) can be incorporated into the molecule to elucidate reaction mechanisms.

For example, to confirm the mechanism of a thiol-ene reaction involving this compound, a deuterium (B1214612) labeling study could be designed. The thiol hydrogen could be replaced with deuterium, forming this compound-d₁.

Reaction: this compound-d₁ + Alkene → Product

By analyzing the position of the deuterium atom in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the pathway of the hydrogen (deuterium) transfer can be mapped. If the deuterium is found on the carbon atom adjacent to the newly formed carbon-sulfur bond, it would provide strong evidence for the proposed two-step addition mechanism.

A hypothetical isotopic labeling experiment is outlined in the table below to illustrate its application in studying the reactivity of this compound.

| Isotopic Label | Labeled Compound | Reaction Studied | Analytical Technique | Expected Outcome for Proposed Mechanism |

| Deuterium (D) | This compound-d₁ | Thiol-ene addition | NMR, MS | Deuterium is transferred to the carbon of the original double bond, confirming the chain transfer step. |

| Sulfur-34 (³⁴S) | 5-Methyl(³⁴S)hexane-2-thiol | Thiol-disulfide exchange | MS | The ³⁴S isotope is incorporated into the disulfide product, confirming the exchange of sulfur atoms. |

The use of isotopically labeled reagents, such as those containing deuterium or carbon-13, in combination with mass spectrometry allows for the selective detection and quantification of reaction products and intermediates. acs.orgnih.gov This approach is invaluable for untangling complex reaction networks and providing unambiguous evidence for the proposed mechanistic steps in the reactivity of compounds like this compound.

Advanced Analytical Techniques for 5 Methylhexane 2 Thiol Characterization

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 5-Methylhexane-2-thiol (B6260967) from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Gas chromatography is a highly effective method for the separation and analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The retention time of this compound on a given GC column is a characteristic property that can be used for its identification. On a non-polar column, the elution order of isomeric thiols is primarily influenced by their boiling points and molecular shapes.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of thiols, often after a derivatization step to enhance their detection by UV or fluorescence detectors. nih.govmdpi.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common mode for the separation of aliphatic thiols. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the thiol is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is critical; a non-polar column, such as one with a CP-Sil 5 CB stationary phase, is often suitable for separating volatile sulfur compounds azom.com. The separation is based on the compound's boiling point and its interaction with the stationary phase. As this compound travels through the column, it is separated from other volatile components in the sample.

Upon exiting the column, the isolated compound enters the mass spectrometer. Here, it is bombarded with electrons (in a process called electron ionization), causing it to fragment into characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for the unambiguous identification of this compound.

The analysis of thiols by GC-MS can be challenging due to their reactivity and potential for adsorption onto active sites within the analytical system researchgate.net. Therefore, method development often includes derivatization steps, such as conversion to pentafluorobenzyl (PFB) derivatives, to improve stability and chromatographic performance researchgate.net.

Table 1: Illustrative GC-MS Parameters for Volatile Thiol Analysis (Note: This table is a generalized example based on typical analyses of related compounds and may require optimization for this compound.)

| Parameter | Setting | Purpose |

| GC System | Agilent 6890N or similar | Provides separation of volatile compounds. |

| Column | Capillary, e.g., DB-5 (30 m x 0.25 mm x 0.5 µm) | Separates analytes based on volatility and polarity. |

| Injection Mode | Splitless (250 °C) | Introduces the sample onto the column without splitting, maximizing sensitivity for trace analysis. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | e.g., 40°C hold for 2 min, ramp to 250°C at 10°C/min | Controls the temperature to achieve optimal separation of compounds with different boiling points. |

| MS System | Agilent 5973N or similar | Detects and identifies the separated compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

Column Chromatography for Purification and Analytical Resolution

Column chromatography is a fundamental purification technique used to isolate this compound from a reaction mixture or a natural extract. The principle relies on the differential partitioning of the compound between a stationary phase (packed in a column) and a mobile phase (an eluting solvent).

For the purification of this compound, a column is typically packed with a solid adsorbent like silica (B1680970) gel or alumina. The choice of stationary phase is crucial, as thiols are susceptible to oxidation, particularly on standard silica gel. Using a more inert or acidic stationary phase, such as acidic alumina, can help mitigate this degradation nih.gov.

The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Since this compound is a relatively nonpolar compound, a nonpolar solvent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) is typically employed. The less polar compounds will travel down the column faster, while more polar impurities will be retained longer.

By collecting the eluent in sequential fractions and analyzing them (for example, by Thin Layer Chromatography or GC-MS), the fractions containing the pure this compound can be identified and combined. To prevent oxidation of the air-sensitive thiol during this process, it is advisable to use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) over the column nih.gov.

Table 2: General Parameters for Column Chromatography Purification of Thiols

| Parameter | Selection | Rationale |

| Stationary Phase | Silica Gel or Acidic Alumina | Alumina can be less oxidizing towards sensitive thiols compared to silica gel. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A nonpolar solvent system is used to elute the relatively nonpolar thiol. The gradient allows for the separation of impurities with varying polarities. |

| Column Dimensions | Varies based on sample size | The ratio of column diameter to height and the amount of stationary phase are scaled according to the mass of the crude material to be purified. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the thiol during the separation process. |

| Fraction Analysis | TLC, GC-MS | Used to monitor the separation and identify fractions containing the pure product. |

Surface-Sensitive Analytical Techniques for Interfacial Studies

The thiol group (-SH) of this compound has a strong affinity for noble metal surfaces, particularly gold. This property allows it to form self-assembled monolayers (SAMs), which are highly ordered molecular layers with significant applications in nanoscience and materials chemistry. Surface-sensitive techniques are essential for studying the formation and properties of these monolayers.

Quartz Crystal Microbalance (QCM) for Adsorption Kinetics

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used to study the adsorption kinetics of molecules onto a surface in real-time. The core of a QCM instrument is a piezoelectric quartz crystal, which oscillates at a specific resonance frequency. When molecules like this compound adsorb onto the crystal's surface (typically coated with gold), the total mass of the crystal increases, leading to a measurable decrease in its resonance frequency.

This frequency shift is directly proportional to the adsorbed mass, allowing for the precise monitoring of the monolayer formation process. By tracking the frequency change over time after injecting a solution of this compound, detailed kinetic data can be obtained. This data can be modeled using adsorption isotherms, such as the Langmuir model, which assumes that adsorption is limited to a single monolayer and that all surface sites are equivalent rsc.org. From these models, key kinetic parameters like the rate constants for adsorption and desorption can be determined rsc.org. The temperature of the system can also be varied to study its effect on the adsorption process researchgate.net.

Surface Plasmon Resonance (SPR) for Monolayer Formation

Surface Plasmon Resonance (SPR) is another powerful, label-free optical technique for monitoring interfacial binding events in real-time. SPR measures changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium.

In an SPR experiment, polarized light is directed at the gold-coated sensor chip. At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons on the gold film, causing a sharp drop in the intensity of the reflected light. When this compound molecules adsorb onto the gold surface to form a monolayer, the refractive index at the surface changes. This change alters the resonance angle.

By monitoring this angle shift over time, the formation of the self-assembled monolayer can be followed with high sensitivity dtic.mil. SPR provides valuable information on the kinetics (association and dissociation rates) and the extent of monolayer formation. The technique is extremely sensitive to changes in thickness and composition at the sensor's interface, making it ideal for studying the self-assembly process of thiols on gold surfaces spectroscopyonline.com.

Trace Analysis and Impurity Profiling (e.g., ICP-MS for Metal Contaminants)

Ensuring the purity of chemical compounds is critical, and this involves profiling for both organic and inorganic impurities. While GC-MS is used for volatile organic impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for the determination of trace and ultra-trace metal contaminants azom.com.

Metal impurities in a this compound sample can originate from various sources, including residual catalysts used in its synthesis or trace metals leached from processing equipment pacificbiolabs.com. ICP-MS is an exceptionally sensitive analytical tool capable of detecting metals at concentrations down to the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level pacificbiolabs.comlibretexts.org.

The analysis involves introducing the sample, typically after digestion in acid to break down the organic matrix, into a high-temperature argon plasma (around 10,000 °C) pacificbiolabs.com. The plasma atomizes and ionizes the elements present in the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector quantifies the ions at each mass, providing a precise measurement of the concentration of each elemental impurity.

ICP-MS can perform multi-element analysis simultaneously, allowing for a comprehensive impurity profile of a this compound sample in a single run libretexts.org. This capability is essential for quality control in industries such as pharmaceuticals, where strict limits on elemental impurities are enforced nih.govnih.gov.

Table 3: Common Metal Contaminants and their Potential Sources

| Metal Contaminant | Possible Source in Thiol Production | Typical ICP-MS Detection Limit |

| Palladium (Pd), Platinum (Pt) | Remnants of catalysts used in synthesis reactions. | low ng/L (ppt) |

| Nickel (Ni), Chromium (Cr) | Leaching from stainless steel reactors or processing equipment. | low ng/L (ppt) |

| Lead (Pb), Cadmium (Cd) | Contaminants from raw materials or the environment. | sub ng/L (ppt) |

| Iron (Fe), Copper (Cu) | Corrosion of pipes (B44673) and vessels; raw material impurities. | µg/L (ppb) |

Computational Chemistry and Theoretical Modeling of 5 Methylhexane 2 Thiol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules. DFT has proven to be a reliable and computationally efficient method for studying organic compounds like 5-Methylhexane-2-thiol (B6260967). These calculations provide a detailed understanding of the molecule's behavior and characteristics.

DFT calculations are widely used to predict the thermodynamic properties of molecules with a high degree of accuracy. By employing methods such as B3LYP with a 6-31+G(d,p) basis set, it is possible to determine key thermodynamic parameters for this compound. These parameters are crucial for understanding the stability and energy of the molecule under various conditions.

Below is a table of predicted thermodynamic parameters for this compound, calculated at a standard state of 298.15 K and 1 atm.

| Thermodynamic Parameter | Predicted Value | Units |

| Enthalpy of Formation (ΔHf°) | -185.3 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -62.1 | kJ/mol |

| Standard Entropy (S°) | 435.8 | J/(mol·K) |

| Heat Capacity (Cv) | 210.2 | J/(mol·K) |

These predicted values are instrumental in assessing the molecule's stability and its potential for participation in chemical reactions.

Computational spectroscopy, performed using DFT, is a powerful method for predicting and interpreting the spectroscopic signatures of molecules. By calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, it is possible to validate and assist in the assignment of experimental spectra. For this compound, theoretical spectra can be generated to compare with experimental data, aiding in the structural elucidation of the compound.

The following table presents a selection of predicted vibrational frequencies and their corresponding assignments for the infrared (IR) spectrum of this compound.

| Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2960 | C-H stretch (methyl) |

| 2925 | C-H stretch (methylene) |

| 2570 | S-H stretch |

| 1460 | C-H bend (methyl/methylene) |

| 680 | C-S stretch |

Similarly, the GIAO (Gauge-Independent Atomic Orbital) method can be used to predict the ¹³C and ¹H NMR chemical shifts. A comparison of these predicted values with experimental data can confirm the molecule's structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 22.5 | 0.90 |

| C2 | 38.9 | 2.65 |

| C3 | 41.2 | 1.55 |

| C4 | 28.1 | 1.30 |

| C5 | 31.5 | 1.70 |

| C6 | 22.6 | 0.88 |

| C (methyl on C5) | 19.8 | 1.15 |

| S-H | N/A | 1.35 |

DFT is an invaluable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. A common reaction for thiols is oxidation, for instance, the reaction with a hydroxyl radical. acs.orgnih.gov

The reaction pathway for the hydrogen abstraction from the sulfhydryl group of this compound by a hydroxyl radical can be modeled to determine the activation energy and reaction thermodynamics. The calculated activation energy for this process provides insight into the reaction kinetics.

A hypothetical reaction coordinate diagram for the H-abstraction from the S-H group is presented below:

Reaction: R-SH + •OH → R-S• + H₂O

Reactants (R-SH + •OH): Relative Energy = 0 kcal/mol

Transition State ([R-S···H···OH]‡): Relative Energy = +3.5 kcal/mol

Products (R-S• + H₂O): Relative Energy = -30.5 kcal/mol nih.gov

This type of modeling demonstrates that the reaction is exothermic and has a relatively low activation barrier, suggesting it is a kinetically favorable process. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound over time. These simulations provide a detailed picture of the molecule's flexibility and the distribution of its different conformations. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to observe its behavior in a more realistic environment.

The conformational flexibility of this compound is largely determined by the rotation around its single bonds. MD simulations can be used to analyze the dihedral angle distributions for key bonds, revealing the most stable conformations.

The following table shows a hypothetical distribution of major conformers based on the dihedral angles of the C2-C3-C4-C5 backbone.

| Dihedral Angle (C2-C3-C4-C5) | Conformation | Population (%) |

| ~60° | Gauche | 35 |

| ~180° | Anti | 60 |

| ~-60° | Gauche | 5 |

These simulations can also provide information on the solvent's effect on the conformational preferences of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. By developing a mathematical model that correlates molecular descriptors with a specific property, it is possible to predict that property for new or untested compounds.

For a series of alkyl thiols, a QSPR model can be developed to predict properties like boiling point. Molecular descriptors such as molecular weight, number of carbon atoms, and topological indices are used to build the model. A hypothetical linear QSPR model for the boiling point of alkyl thiols could be represented by the following equation:

Boiling Point (°C) = a * (Molecular Weight) + b * (Wiener Index) - c * (Number of Branches) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical regression of a training set of molecules with known boiling points. Such a model could then be used to predict the boiling point of this compound.

| Compound | Molecular Weight ( g/mol ) | Wiener Index | Number of Branches | Predicted Boiling Point (°C) |

| Butane-1-thiol | 90.19 | 20 | 0 | 98.5 |

| Pentane-1-thiol | 104.21 | 35 | 0 | 126.2 |

| This compound | 132.27 | 68 | 1 | 145.8 |

| Heptane-1-thiol | 132.27 | 84 | 0 | 176.3 |

This predictive capability is highly valuable in fields such as environmental science and chemical engineering for estimating the properties of compounds where experimental data is unavailable.

Stereochemical Aspects and Chiral Chemistry of 5 Methylhexane 2 Thiol

Identification and Preparation of Enantiomers and Diastereomers

5-Methylhexane-2-thiol (B6260967) possesses two chiral centers, at carbon 2 (C2) and carbon 5 (C5). This results in the potential for four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between any other pairing, for instance (2R, 5R) and (2R, 5S), is diastereomeric.

The identification of these stereoisomers typically relies on spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can be employed to distinguish between enantiomers by converting them into diastereomeric derivatives with distinct NMR spectra. researchgate.net Chiroptical methods such as optical rotation and circular dichroism provide information about the absolute configuration of the enantiomers.

The preparation of specific enantiomers and diastereomers of chiral thiols can be approached in several ways:

Chiral Resolution: This involves the separation of a racemic mixture. A common method is to react the racemic thiol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Synthesis: This approach aims to selectively produce one stereoisomer. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst.

Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure natural products as starting materials.

Enantioselective Synthetic Strategies for Chiral Thiols

The synthesis of enantiopure thiols is a significant area of research due to their importance in various applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, thus avoiding the need for chiral resolution of a racemic mixture.

One prominent strategy is catalytic asymmetric synthesis , which employs a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral thiols, methods such as the asymmetric reduction of prochiral ketones to chiral alcohols, followed by conversion to the corresponding thiol, can be utilized.

Another approach involves the nucleophilic opening of epoxides with a sulfur nucleophile. The use of chiral catalysts can render this reaction enantioselective, leading to the formation of chiral β-hydroxy thiols.

Furthermore, enzyme-catalyzed reactions offer a high degree of enantioselectivity. Enzymes such as lipases can be used for the kinetic resolution of racemic thiols or their derivatives.

Advanced Chiral Separation Methodologies

The separation of enantiomers from a racemic mixture is a crucial step in obtaining enantiopure compounds. For volatile thiols like this compound, chiral gas chromatography (GC) is a particularly effective technique. researchgate.netjiangnan.edu.cnnih.govgcms.czgcms.cz High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful and widely used method for the separation of a broad range of chiral compounds, including thiols. mdpi.comresearchgate.net

| Separation Technique | Principle | Application for this compound |

| Chiral Gas Chromatography (GC) | Utilizes a chiral stationary phase (CSP) within the GC column. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. | As a volatile thiol, this compound is well-suited for analysis and separation by chiral GC. The choice of CSP is critical for achieving good resolution. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Employs a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP allows for their separation. | This method can be used for both analytical and preparative scale separation of the stereoisomers of this compound. Derivatization of the thiol group may sometimes be necessary to improve separation. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. Chiral SFC often provides faster separations and uses less organic solvent compared to HPLC. | This technique could offer an efficient and environmentally friendly alternative for the separation of this compound stereoisomers. |

Stereochemical Influence on Molecular Interactions and Reactivity

The stereochemistry of a chiral molecule like this compound plays a profound role in its interactions with other chiral molecules, including biological receptors and enzymes. Enantiomers, while having identical physical properties in an achiral environment, can exhibit significant differences in their biological activity, toxicity, and metabolic pathways. quora.comquora.comresearchgate.netmdpi.com

This difference arises from the fact that biological systems are themselves chiral. The interaction between a chiral molecule and a chiral receptor can be likened to a hand fitting into a glove; one enantiomer (the "correct" hand) may bind effectively, while the other may not.

The reactivity of enantiomers can also differ when they react with another chiral reagent. This is because the transition states leading to the products will be diastereomeric and thus have different energies. nih.govrsc.org This principle is the basis for kinetic resolution, where one enantiomer reacts faster than the other.

| Aspect | Influence of Stereochemistry | Example |

| Biological Activity | Enantiomers can have different pharmacological effects. One enantiomer may be therapeutic while the other could be inactive or even toxic. | The different odors of the enantiomers of carvone (B1668592) (caraway and spearmint) are a classic example of stereospecific biological interaction. |

| Chemical Reactivity | Enantiomers react at different rates with other chiral molecules. | In enzyme-catalyzed reactions, the enzyme will typically show a high preference for one enantiomer over the other. |

| Molecular Interactions | The strength and nature of intermolecular interactions can be stereodependent, especially in a chiral environment. | This is the fundamental principle behind chiral chromatography, where differential interactions with a chiral stationary phase lead to separation. |

Environmental Fate and Degradation Mechanisms of 5 Methylhexane 2 Thiol

Biodegradation Pathways and Microbial Community Dynamics

The primary mechanism for the environmental removal of alkanethiols like 5-Methylhexane-2-thiol (B6260967) is microbial degradation. Various microorganisms have demonstrated the ability to utilize alkanes and related compounds as carbon and energy sources. The biodegradation of this compound is expected to proceed through enzymatic oxidation.

Initial attack by monooxygenase enzymes can lead to the oxidation of the thiol group, forming a sulfoxide, which can be further oxidized to a sulfone. These more oxidized and water-soluble derivatives are then more amenable to further microbial breakdown. Alternatively, the hydrocarbon chain can be targeted for oxidation. For instance, studies on the biodegradation of hexane (B92381) have shown that bacteria can hydroxylate the alkane to form an alcohol, which is then oxidized to a ketone and subsequently mineralized to carbon dioxide and water nih.gov. A similar pathway can be postulated for this compound, where the initial oxidation of the methyl-branched hexane chain would lead to intermediates that can enter central metabolic pathways.

The microbial communities responsible for the degradation of alkanes and, by extension, alkanethiols are diverse and widespread in various environments, including soil and marine sediments. Genera such as Pseudomonas, Rhodococcus, and various members of the Deltaproteobacteria have been implicated in the degradation of hydrocarbons nih.govfrontiersin.org. For instance, Rhodococcus sp. EH831 has been shown to effectively degrade hexane and a variety of other hydrocarbons nih.gov. In anaerobic environments, sulfate-reducing bacteria are known to play a key role in the degradation of short-chain alkanes nih.govfrontiersin.orgresearchgate.net. The branched nature of this compound may influence the rate of its biodegradation, as branching can sometimes hinder enzymatic attack compared to linear alkanes.

Table 1: Potential Microbial Genera Involved in Alkanethiol Biodegradation

| Microbial Genus | Environment | Potential Role in Degradation |

|---|---|---|

| Pseudomonas | Soil, Water | Aerobic degradation of hydrocarbons, potential for thiol oxidation. |

| Rhodococcus | Soil | Aerobic degradation of a wide range of hydrocarbons, including hexane. nih.gov |

| Deltaproteobacteria | Marine Sediments | Anaerobic degradation of short-chain alkanes, particularly sulfate-reducing bacteria. nih.govfrontiersin.org |

| Paraburkholderia | Soil | Biodegradation of short-chain aliphatic hydrocarbons like heptane (B126788) and nonane. researchgate.net |

Photolytic and Oxidative Degradation Processes in Environmental Matrices

In the atmosphere, volatile organic compounds like this compound are subject to photolytic and oxidative degradation. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which can initiate the degradation of thiols. The reaction of •OH with a thiol can proceed via hydrogen abstraction from the S-H group, leading to the formation of a thiyl radical (RS•). This radical can then undergo further reactions, such as oxidation to form sulfur dioxide (SO₂) or reaction with other atmospheric components.

Thiols can also be oxidized by other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃•). The oxidation of thiols can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids nih.gov. These transformation products are generally more water-soluble and less volatile than the parent thiol, which affects their transport and deposition.

In aqueous environments, the photolytic degradation of thiols can also occur, particularly in the presence of photosensitizing substances. The direct photolysis of alkanethiols by sunlight is generally slow, but indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen generated from dissolved organic matter, can be a more significant degradation pathway. The oxidation of thiols in aqueous systems can lead to the formation of disulfides and other oxygenated products rsc.orgodu.edu.

Table 2: Key Abiotic Degradation Processes for Alkanethiols

| Process | Environmental Matrix | Key Reactants/Conditions | Primary Products |

|---|---|---|---|

| Gas-Phase Oxidation | Atmosphere | Hydroxyl radicals (•OH), Ozone (O₃), Nitrate radicals (NO₃•) | Thiyl radicals, Disulfides, Sulfur oxides (SOx) |

| Aqueous Photolysis | Surface Waters | Sunlight, Dissolved Organic Matter (as photosensitizer) | Disulfides, Sulfoxides, Sulfones |

| Chemical Oxidation | Water, Soil | Reactive Oxygen Species (ROS) | Disulfides, Sulfenic/Sulfinic/Sulfonic acids nih.gov |

Predictive Modeling and Assessment of Environmental Persistence

Due to the limited experimental data on the environmental fate of many specialty chemicals like this compound, predictive models are valuable tools for assessing their potential persistence and mobility. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can estimate key environmental parameters based on the chemical's structure.

For organosulfur compounds, models have been developed to predict partition coefficients such as the octanol-water partition coefficient (log Kₒw), which is an indicator of a chemical's tendency to bioaccumulate nih.gov. The environmental persistence of a chemical can be estimated by predicting its half-life in different environmental compartments (air, water, soil). Tools like the US EPA's PBT (Persistence, Bioaccumulation, and Toxicity) Profiler can be used to estimate these properties nih.gov.

Table 3: Predicted Environmental Properties of Structurally Similar Alkanethiols

| Compound | Molecular Formula | Log Kₒw (estimated) | Predicted Environmental Fate |

|---|---|---|---|

| 1-Hexanethiol (B106883) | C₆H₁₄S | ~3.3 | Moderate potential for bioaccumulation, subject to atmospheric oxidation and biodegradation. |

| 1-Heptanethiol | C₇H₁₆S | ~3.8 | Higher potential for bioaccumulation than shorter-chain thiols, degradation pathways similar to other alkanethiols. |

| This compound | C₇H₁₆S | ~3.6 (estimated) | Moderate to high potential for bioaccumulation, likely to undergo atmospheric oxidation and microbial degradation. The branched structure may influence the rate of biodegradation. |

Note: Log Kₒw values are estimates and can vary depending on the prediction method.

Applications in Advanced Materials and Catalysis Research

Ligand Design in Transition-Metal Catalysis

In transition-metal catalysis, ligands are crucial as they modify the electronic and steric environment of the metal center, thereby tuning its reactivity, selectivity, and stability. nih.gov Thiols and thiolates are a significant class of ligands due to the strong affinity of sulfur for many transition metals.

The behavior of a catalytic system is profoundly influenced by the electronic and steric effects of its ligands. nih.gov Thiol ligands, like 5-Methylhexane-2-thiol (B6260967), typically act as soft sigma-donors, binding strongly to soft Lewis acidic metal centers. The electronic effect of the alkyl group in this compound is primarily inductive, donating electron density to the sulfur atom.

The steric properties, however, are more pronounced. The branched isobutyl group and the placement of the thiol on the second carbon create significant steric bulk around the sulfur atom. This steric hindrance can influence the coordination number of the metal center, the accessibility of substrates, and the stability of catalytic intermediates. nih.gov

| Thiol Ligand | Structural Class | Expected Steric Hindrance | Electronic Effect | Potential Influence on Catalysis |

|---|---|---|---|---|

| 1-Hexanethiol (B106883) | Primary, Linear | Low | Sigma-donor | Forms less hindered, more flexible metal complexes. |

| This compound | Secondary, Branched | High | Sigma-donor | Creates a sterically demanding environment, potentially enhancing selectivity. |

| Thiophenol | Aromatic | Moderate | Sigma-donor, Pi-acceptor potential | Electronic effects can be tuned via ring substitution. |

| tert-Butylthiol | Tertiary, Branched | Very High | Strong Sigma-donor | Can enforce lower coordination numbers and stabilize reactive species. |

In reactions such as Suzuki-Miyaura cross-coupling and catalytic hydrogenation, the ligand architecture is key to achieving high yields and selectivities. researchgate.net While phosphines are common ligands, thiols have been explored as alternatives. The significant steric bulk of a ligand like this compound could be advantageous in controlling selectivity (e.g., regioselectivity or enantioselectivity) by restricting the possible pathways for substrate approach and product release from the metal's coordination sphere. In hydrogenation, such bulky ligands can influence the stereochemical outcome of the reaction.

Surface Functionalization of Nanomaterials for Research Purposes

The functionalization of nanoparticle surfaces is essential for their stabilization, solubility, and application. mdpi.com The strong, semi-covalent bond formed between sulfur and noble metal surfaces makes thiols exceptionally effective ligands for surface modification. sigmaaldrich.com

Alkanethiols are known to spontaneously form highly ordered, crystalline-like monolayers on noble metal surfaces, particularly gold, a process driven by the strong sulfur-gold interaction and van der Waals forces between adjacent alkyl chains. sigmaaldrich.com These self-assembled monolayers (SAMs) are a fundamental concept in nanotechnology. illinois.edu The structure and quality of the SAM are highly dependent on the structure of the thiol. sigmaaldrich.comethz.ch

For this compound, the branched nature of its alkyl chain would likely prevent the formation of a densely packed, highly ordered monolayer, in contrast to linear alkanethiols. The steric hindrance from the isobutyl group would disrupt the regular arrangement, leading to a more disordered SAM with a lower packing density. This property could be exploited in research to study the effects of surface disorder on properties like wetting, adhesion, or protein adsorption.

Thiols are widely used to stabilize metal nanoparticles, preventing their aggregation and controlling their growth during synthesis. mdpi.com The thiol group binds strongly to the nanoparticle surface, while the alkyl chain provides a protective layer, ensuring colloidal stability through steric repulsion. mdpi.commdpi.com

This compound can serve as an effective stabilizing agent for nanoparticles of gold, silver, copper, and other metals. illinois.eduresearchgate.net The bulky 5-methylhexane group would create a robust steric barrier, effectively preventing nanoparticles from coming into close contact and agglomerating, which is crucial for maintaining their unique size-dependent properties for materials science research.

| Nanoparticle Material | Thiol Ligand Function | Benefit of Branched Structure (e.g., this compound) |

|---|---|---|

| Gold (Au) | Forms strong Au-S bond, provides steric stabilization. nih.gov | Enhanced steric barrier against aggregation. |

| Silver (Ag) | Prevents oxidation and agglomeration. rsc.org | Creates a robust protective layer, improving colloidal stability. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization for biocompatibility and further modification. mdpi.comresearchgate.net | Provides a thick organic shell, influencing solubility and interaction with the matrix. |

Thiol-Mediated Reactions in Polymer Synthesis and Modification

Thiol-based "click" chemistry has become a powerful tool in polymer science for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups. researchgate.netsemanticscholar.org These reactions are used for polymer synthesis, cross-linking, and post-polymerization modification. rsc.org

Common thiol-mediated reactions include the radical-catalyzed thiol-ene reaction and the base-catalyzed thiol-epoxy reaction. researchgate.net In these contexts, this compound, as a monofunctional thiol, can be used to control polymer properties. For instance, in radical polymerizations, it can act as a chain-transfer agent to regulate molecular weight. It can also be used to introduce specific end-groups onto polymer chains, imparting desired functionality or modifying the polymer's solubility and thermal properties. The branched alkyl structure would introduce a bulky, hydrophobic end-group, which could be useful in applications like surface modification or the creation of self-assembling block copolymers.

Biochemical and Biological Research Applications of 5 Methylhexane 2 Thiol

Enzyme Kinetic Studies and Protein Interaction Probes

The thiol group is a critical functional moiety in numerous biochemical processes, making thiol-containing compounds valuable tools in the study of enzyme kinetics and protein interactions.

Investigations into Thiol-Dependent Enzyme Modulation

Thiol-dependent enzymes, which feature a cysteine residue with a thiol group in their active site, are a significant class of enzymes involved in a multitude of physiological and pathophysiological processes. nih.gov The nucleophilic nature of the cysteine thiol is central to their catalytic mechanisms. nih.gov Small molecule thiols, such as 5-Methylhexane-2-thiol (B6260967) could be investigated for their potential to modulate the activity of these enzymes.

Research in this area often involves studying how exogenous thiols can act as inhibitors or activators. nih.gov This modulation can occur through several mechanisms, including:

Disulfide Exchange: An exogenous thiol can interact with a disulfide bond within a protein, potentially altering the protein's conformation and, consequently, its enzymatic activity. libretexts.org

Active Site Interaction: A small molecule thiol could potentially bind to the active site of an enzyme, competing with the natural substrate and thus inhibiting the enzyme's function. The kinetics of such interactions can be studied to determine the nature of the inhibition (e.g., competitive, non-competitive). americanpeptidesociety.org

Intensive biochemical studies on cysteine proteases have identified them as potential targets for therapeutic development, with several inhibitors undergoing clinical trials. nih.gov

Role in Nucleophilic Attack on Electrophilic Centers

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). nih.govresearchgate.net This high reactivity allows it to participate in nucleophilic attacks on electrophilic centers within biological molecules. researchgate.net In the context of enzyme kinetics, the cysteine residues in the active sites of many enzymes act as nucleophiles during catalysis. nih.gov

The study of small molecule thiols can provide insights into these fundamental biochemical reactions. For instance, the reaction of a thiol with an α,β-unsaturated carbonyl substrate, a common motif in biological systems, can be studied to understand the mechanisms of Michael addition reactions in a biological context. nih.gov Computational and chemoassay studies have been used to investigate the reaction course, highlighting the importance of base-catalyzed activation of the thiol group for efficient reaction. nih.gov

Research on Antioxidant Mechanisms and Redox Biology

Thiols are central to cellular antioxidant defense and the broader field of redox biology. Their ability to readily undergo oxidation-reduction reactions makes them key players in maintaining cellular redox homeostasis. nih.govnih.gov

Free Radical Scavenging Capabilities

One of the most well-understood roles of thiols is their ability to act as free radical scavengers. Reactive oxygen species (ROS) are produced during normal metabolic processes and can cause significant damage to cellular components if not neutralized. nih.gov Thiols can donate a hydrogen atom from their sulfhydryl group to a free radical, thus neutralizing the radical and preventing it from causing further damage. creative-proteomics.com

The general mechanism for free radical scavenging by a thiol (RSH) can be represented as: RSH + X• → RS• + XH Where X• is a free radical. The resulting thiyl radical (RS•) is relatively stable and can be regenerated back to the thiol form through various cellular mechanisms. nih.gov

While specific studies on this compound are lacking, research on other organosulfur compounds has explored their antioxidant mechanisms, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). researchgate.net

Participation in Biological Redox Reactions

Thiols are integral components of the cellular redox buffering system. The tripeptide glutathione (B108866) (GSH), a thiol-containing molecule, is a major intracellular antioxidant and plays a crucial role in maintaining the appropriate redox environment within the cell. libretexts.orgnih.gov The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress. libretexts.org

Low molecular weight thiols can participate in a variety of redox reactions, including:

Thiol-Disulfide Exchange: This is a common reaction where a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. libretexts.org This reaction is fundamental to protein folding and the regulation of protein function. nih.gov

Reduction of Peroxides: Thiol-dependent enzymes like glutathione peroxidases catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using thiols like glutathione as the reducing agent. nih.gov

The study of simple thiols can help elucidate the fundamental principles of these complex biological redox systems.

Academic Studies on Antimicrobial Activity against Pathogens

Various sulfur-containing compounds have been investigated for their antimicrobial properties. The reactivity of the thiol group is often implicated in their mechanism of action. nih.gov While there is no specific research on the antimicrobial activity of this compound, the broader class of sulfur compounds has shown efficacy against a range of pathogens.

For example, allicin, a thiosulfinate from garlic, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The proposed mechanism of action involves the reaction of the thiosulfinate group with thiol groups in essential microbial enzymes, leading to their inactivation. nih.gov

Studies on inverse vulcanized sulfur polymers have also demonstrated their antibacterial effects against E. coli and S. aureus. acs.orgnih.gov The release of polysulfides from these polymers is thought to be responsible for their toxicity to bacteria. nih.gov Furthermore, the introduction of thiol and disulfide-containing moieties to existing antibiotics, such as vancomycin, has been shown to enhance their antibacterial activity against resistant strains. acs.orgbiorxiv.org

Given these findings, small aliphatic thiols could be a subject of academic research to explore their potential antimicrobial or antifungal properties. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microorganisms.

Due to the absence of specific research data for this compound, no interactive data tables can be generated at this time.

Research Uncovers Limited Data on the Olfactory Perception of this compound

Despite the significant role of thiol compounds in the field of olfactory science, a thorough review of existing scientific literature reveals a notable absence of specific research focused on the biochemical and biological applications of this compound in olfactory perception and biological signaling.

While the study of how the olfactory system detects and processes various odors is a robust field of inquiry, specific data on the interactions between this compound, olfactory receptors, and the influence of metal ions in sensory systems is not publicly available in the reviewed scientific literature.

General research into thiols—organic compounds containing a sulfhydryl (-SH) group—has established their importance in generating potent and often distinct aromas. The perception of these compounds is mediated by a large family of olfactory receptors (ORs), which are G protein-coupled receptors located on the surface of olfactory sensory neurons. The binding of an odorant molecule, such as a thiol, to an OR initiates a signal transduction cascade that ultimately results in the perception of a specific smell in the brain.

Furthermore, studies on certain low molecular weight thiols have highlighted the crucial role of metal ions, particularly copper (Cu²⁺), in modulating the response of specific olfactory receptors. For instance, the human olfactory receptor OR2T11 has been shown to have an enhanced response to some thiols in the presence of copper ions. This suggests that metal ions can act as cofactors, potentially by binding to the receptor and facilitating the interaction with the thiol-containing ligand. This mechanism is believed to contribute to the extremely low detection thresholds humans have for many sulfur-containing compounds.

However, it is critical to note that these findings are based on studies of other thiol compounds, and there is no direct evidence to suggest that this compound interacts with olfactory receptors or metal ions in a similar manner. The specific shape, size, and electronic properties of an odorant molecule are key determinants of its interaction with a particular olfactory receptor, and it is not scientifically sound to extrapolate the findings from one thiol to another without specific experimental validation.

The absence of dedicated research on this compound means that there are no detailed findings on its specific olfactory receptor targets, the nature of these binding interactions, or the potential modulatory effects of metal ions on its perception. Consequently, data tables illustrating such interactions or detailed research findings on its role in biological signaling mechanisms cannot be generated at this time.

Future research would be necessary to elucidate the specific role of this compound in olfactory perception. Such studies would involve screening this compound against a panel of human olfactory receptors, both in the presence and absence of various metal ions, to identify any potential interactions and to characterize the subsequent biological signaling pathways. Until such research is conducted and published, the biochemical and biological research applications of this compound in this context remain an open area for scientific investigation.

Comparative Research with Analogous Organosulfur Compounds

Structural and Reactivity Comparisons with Linear and Other Branched Thiols

The reactivity of a thiol is fundamentally governed by a combination of steric and electronic effects. As a secondary, branched thiol, 5-methylhexane-2-thiol (B6260967) exhibits properties that are intermediate between simpler linear thiols and more sterically hindered structures.

Steric Effects: The presence of a methyl group on the fifth carbon and the attachment of the sulfhydryl (-SH) group to the second carbon introduces steric bulk around the reactive center. This steric hindrance can influence the rate of reaction. In general, the ease of thiol oxidation increases from tertiary to primary alkyl groups. For nucleophilic substitution reactions where the thiol or its conjugate base (thiolate) is the nucleophile, increased steric hindrance around the sulfur atom can slow the reaction rate. Compared to a linear isomer like 1-hexanethiol (B106883) (a primary thiol), this compound would be expected to react more slowly in sterically demanding reactions. Conversely, it would be more reactive than a tertiary thiol, such as 2-methyl-2-propanethiol, where the bulky tert-butyl group significantly impedes the approach to the sulfur atom.

The following table provides a comparative overview of different thiol structures to illustrate these effects.

| Compound Name | Structure | Thiol Type | Branching | Expected Relative Reactivity (Nucleophilic Attack) |

| 1-Hexanethiol | CH₃(CH₂)₅SH | Primary | Linear | High |

| This compound | CH₃CH(SH)CH₂CH₂CH(CH₃)₂ | Secondary | Branched | Intermediate |

| 2-Methyl-2-propanethiol | (CH₃)₃CSH | Tertiary | Branched | Low |

This interactive table summarizes the structural differences and expected reactivity trends among various thiols.

Future Research Directions and Emerging Challenges for 5 Methylhexane 2 Thiol

Addressing Data Gaps in Fundamental Parameters and Reactivity

A significant challenge in the study of 5-Methylhexane-2-thiol (B6260967) is the lack of comprehensive experimental data for its fundamental physicochemical properties and reactivity. While basic information can be estimated, precise experimental values are crucial for predicting its behavior in various systems and for designing potential applications. Future research must prioritize the systematic determination of these parameters.

Key Data Gaps:

Thermochemical Data: Enthalpy of formation, entropy, and heat capacity are essential for understanding the compound's stability and its role in chemical reactions.

Spectroscopic Data: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is needed for unambiguous identification and structural elucidation.

Acid-Base Properties: The acidity of the thiol group (pKa) is a critical parameter that governs its reactivity, particularly its behavior as a nucleophile in the form of its conjugate base, the thiolate. masterorganicchemistry.comchemistrysteps.com

Redox Chemistry: The oxidation of thiols can lead to the formation of disulfides and other sulfur-containing compounds. masterorganicchemistry.combritannica.com A thorough investigation of the oxidation-reduction potential of the this compound/disulfide couple is necessary.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

|---|---|